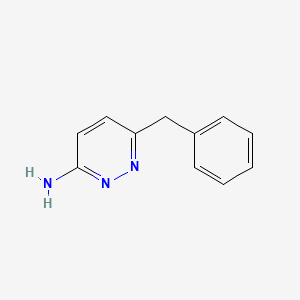

6-Benzylpyridazin-3-amine

Description

6-Benzylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their two adjacent nitrogen atoms in a six-membered ring structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6-benzylpyridazin-3-amine |

InChI |

InChI=1S/C11H11N3/c12-11-7-6-10(13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) |

InChI Key |

UFUBQPZTPSJGMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyridazin-3-amine can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This method offers high regioselectivity and yields under neutral conditions, making it a preferred route for laboratory synthesis . The reaction is metal-free and compatible with a broad range of functional groups.

Industrial Production Methods: While specific industrial production methods for 6-Benzylpyridazin-3-amine are not extensively documented, the general principles of pyridazine synthesis can be applied. Industrial production would likely involve scalable reactions with readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Benzylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-Benzylpyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in the study of enzyme interactions and cellular pathways.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Benzylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for platelet aggregation . This inhibition can have therapeutic implications in conditions like thrombosis.

Comparison with Similar Compounds

Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

Pyridazinone: A derivative with a keto group at the third position.

6-Phenylpyridazin-3-amine: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness: 6-Benzylpyridazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Biological Activity

6-Benzylpyridazin-3-amine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has garnered interest due to its unique structural features, including a benzyl substituent and an amino group, which contribute to its potential biological activities.

The molecular formula of 6-benzylpyridazin-3-amine is CHN, with a molecular weight of 185.22 g/mol. Its structure includes a pyridazine ring with specific substitutions that enhance its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 6-benzylpyridazin-3-amine |

| InChI Key | UFUBQPZTPSJGMW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=NN=C(C=C2)N |

The biological activity of 6-benzylpyridazin-3-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator, influencing pathways such as calcium ion influx, which is critical for processes like platelet aggregation and cellular signaling.

Antimicrobial Properties

Research indicates that compounds similar to 6-benzylpyridazin-3-amine exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In preclinical studies, pyridazine derivatives have demonstrated the ability to modulate inflammatory responses. For instance, certain analogs have been tested for their efficacy in activating formyl peptide receptors (FPRs), which play a crucial role in immune response modulation .

Enzyme Inhibition

6-Benzylpyridazin-3-amine has been explored for its potential as an inhibitor of fatty acid-binding protein 4 (FABP4). This protein is implicated in metabolic disorders, and compounds targeting FABP4 could offer therapeutic benefits for conditions such as obesity and diabetes .

Case Studies

Several studies have evaluated the biological activity of 6-benzylpyridazin-3-amine and its analogs:

- FABP4 Inhibition : A study focused on synthesizing novel pyridazine-based inhibitors showed that certain derivatives exhibited promising inhibitory effects on FABP4, highlighting the potential of this compound in metabolic disease management .

- Antimicrobial Activity : Research demonstrated that specific derivatives of 6-benzylpyridazin-3-amine displayed notable antibacterial properties against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Methylpyridazin-3-amine | Methyl group instead of benzyl | Lacks aromatic character; different reactivity |

| 4-Benzylpyridine | Benzyl group on pyridine ring | Does not have a second nitrogen atom; different properties |

| 5-Benzylpyrimidin-2-amine | Benzyl on pyrimidine structure | Different ring structure; altered biological activity |

| 1-Benzylpiperazine | Piperazine ring with benzyl substitution | Saturated structure; distinct pharmacological profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-benzylpyridazin-3-amine, and how can solubility parameters be optimized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, analogous pyridazinamine derivatives are synthesized via cyclization of hydrazine derivatives with benzyl halides under reflux conditions . Solubility optimization can be achieved using temperature-dependent studies (298.15–343.55 K) in solvents like methanol or DMF. The modified Apelblat equation and λh equation are effective for correlating solubility data, with root-mean-square deviations <5% .

Q. How can researchers characterize the molecular structure and purity of 6-benzylpyridazin-3-amine?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Confirm regiochemistry via and NMR shifts (e.g., aromatic protons at δ 7.2–8.0 ppm).

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Crystallization from ethanol or ethyl acetate improves purity, as demonstrated for structurally related pyridazinamines .

Q. What are the key physicochemical properties (e.g., melting point, stability) of 6-benzylpyridazin-3-amine under varying conditions?

- Methodological Answer : Determine melting points via differential scanning calorimetry (DSC). Stability studies should include thermal gravimetric analysis (TGA) and exposure to light/humidity. For example, similar compounds decompose above 310°C in DMF/ethanol mixtures . Monitor degradation via HPLC and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 6-benzylpyridazin-3-amine analogs?

- Methodological Answer : Address discrepancies through:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability).

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature).

- Meta-Analysis : Compare datasets from multiple studies to identify outliers, as seen in pyridazinamine SAR studies .

Q. What strategies optimize the synthetic yield of 6-benzylpyridazin-3-amine while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions.

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100–150°C, 30 min) to enhance reaction efficiency .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization improves yield, as shown for related heterocycles .

Q. How can computational modeling guide the design of 6-benzylpyridazin-3-amine derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- QSAR Models : Corrogate substituent effects (e.g., benzyl vs. fluorophenyl groups) on activity .

- Machine Learning : Train models on reaction datasets to predict optimal conditions, as demonstrated for Ugi reactions .

Q. What experimental approaches elucidate the pharmacological mechanisms of 6-benzylpyridazin-3-amine?

- Methodological Answer :

- Target Identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay).

- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades.

- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies, referencing protocols for pyridazinamine analogs .

Q. How do alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) impact the scalability of 6-benzylpyridazin-3-amine production?

- Methodological Answer : Microwave synthesis reduces reaction times (e.g., 1–2 h vs. 24 h) and improves energy efficiency. Compare yields and purity using HPLC and NMR. For example, microwave irradiation increased yields of imidazo[1,2-a]pyridine derivatives by 20–30% .

Data Analysis and Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.